5-(5-Fluoro-2-methoxyphenyl)nicotinic acid

Description

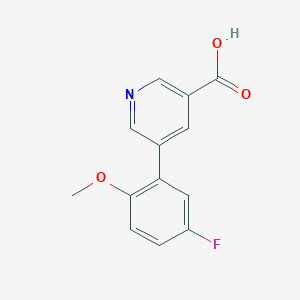

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a fluorinated aromatic compound featuring a nicotinic acid backbone substituted with a 5-fluoro-2-methoxyphenyl group. The compound’s fluorine atom and methoxy group contribute to its electronic and steric properties, influencing receptor binding and metabolic stability .

Properties

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFIMZATJAHVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646974 | |

| Record name | 5-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-43-5 | |

| Record name | 5-(5-Fluoro-2-methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of pyridine derivatives. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common method for producing nicotinic acid . This method can be adapted to produce this compound by using the appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various domains:

Chemistry

- Building Block in Organic Synthesis : 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid serves as a versatile intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in developing new compounds.

Biology

- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways. Its structural similarities to nicotinamide suggest it could modulate biological activity in cellular processes .

Medicine

- Therapeutic Potential : Investigations into the compound's pharmacological properties have revealed its potential in treating diseases such as cancer and inflammatory conditions. The mechanism of action involves interactions with molecular targets like enzymes or receptors, which can alter biological signaling pathways.

Industry

- Advanced Materials Development : The compound is utilized in creating functionalized polymers and other advanced materials due to its unique chemical properties. Its application in material science is growing, particularly for developing new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. The research showed that the compound could effectively reduce tumor growth in vitro, suggesting its potential as a therapeutic agent.

Case Study 2: Material Science Applications

In another study, researchers explored the use of this compound in creating novel polymeric materials. The incorporation of this compound into polymer matrices enhanced mechanical properties and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The position of fluorine and methoxy groups significantly impacts bioactivity. For example, 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid (MW 277.25) shows enhanced stability and purity (NLT 95%), making it suitable for industrial-scale synthesis .

- Hydroxy vs. Methoxy : Hydroxyl groups (e.g., 2-hydroxynicotinic acid derivatives) may improve solubility but reduce metabolic stability compared to methoxy-substituted analogs .

Pharmacological Efficacy

Hyperphosphatemia Management

A meta-analysis of nicotinic acid derivatives in dialysis patients (12 studies, 352 patients) revealed:

- Serum Phosphorus Reduction : Nicotinic acid analogs reduced serum phosphorus by 1.2–1.8 mg/dL over 8–12 weeks without altering calcium levels, unlike calcium-based binders .

- Lipid Modulation : HDL increased by 63%, and triglycerides decreased by 26%, suggesting dual benefits in hyperphosphatemia and dyslipidemia .

Comparison with Analogs :

- 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid : While specific clinical data are lacking, its structural similarity suggests comparable efficacy in phosphorus lowering.

- 5-Fluoro-2-hydroxynicotinic acid : Lower molecular weight (171.13) may enhance renal clearance but reduce sustained activity compared to methoxy derivatives .

Antitumor Potency (Indirect Evidence)

Fluorinated nicotinic acid derivatives (e.g., 5-fluoro-2'-deoxyuridine) show antitumor activity by inhibiting thymidylate synthase. However, this compound’s role in oncology remains unexplored .

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoro group and a methoxy group on the phenyl ring, which are believed to enhance its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluoro and methoxy substituents increase the compound's binding affinity to specific enzymes and receptors, which may lead to:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation, particularly in leukemia models .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent growth inhibition against L1210 mouse leukemia cells. The IC50 values were found to be in the nanomolar range, indicating strong antiproliferative effects. This suggests that the compound may act through mechanisms involving apoptosis or cell cycle arrest .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various nicotinic acid derivatives, including this compound, against α-amylase and α-glucosidase. The results indicated that the compound displayed comparable inhibitory activities to standard drugs like acarbose, highlighting its potential in managing diabetes .

- Antidepressant-Like Activity : Another investigation explored the dual inhibition of phosphodiesterase-4 (PDE4) and serotonin reuptake by related compounds, suggesting that derivatives of this compound could exhibit antidepressant-like effects by modulating serotonin levels in the brain .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(5-fluoro-2-methoxyphenyl)nicotinic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluorinated aryl group to the nicotinic acid core. For example, a brominated nicotinic acid derivative can react with a 5-fluoro-2-methoxyphenyl boronic acid under palladium catalysis. Key intermediates (e.g., boronic esters or halogenated precursors) should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like dehalogenated byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural validation combines NMR (to confirm substitution patterns and aromatic coupling constants), FT-IR (to identify carboxylic acid and methoxy groups), and elemental analysis. For fluorinated compounds, F NMR is critical to confirm the fluorine environment and rule out positional isomers .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound is polar due to the carboxylic acid and methoxy groups. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and aqueous basic solutions (e.g., sodium bicarbonate). For reactions in non-polar media, pre-dissolution in DMSO followed by dilution in tetrahydrofuran (THF) or ethanol is recommended. Stability tests under these conditions should monitor decomposition via TLC or HPLC over 24–48 hours .

Advanced Research Questions

Q. How can this compound be leveraged as a ligand in metal-organic frameworks (MOFs), and what analytical techniques are used to assess its coordination behavior?

- Methodological Answer : The carboxylic acid groups enable coordination with metal nodes (e.g., Cu, Zn). To design MOFs, solvothermal synthesis is employed, combining the ligand with metal salts in DMF/water at 80–120°C. Powder X-ray diffraction (PXRD) confirms crystallinity, while thermogravimetric analysis (TGA) evaluates thermal stability. X-ray photoelectron spectroscopy (XPS) and EXAFS can elucidate metal-ligand bonding modes. Comparative studies with non-fluorinated analogs may reveal enhanced CO adsorption due to fluorine’s electronegativity .

Q. What strategies resolve contradictory data in catalytic studies involving this compound derivatives?

- Methodological Answer : Discrepancies in catalytic activity (e.g., turnover frequency variations) may arise from impurities or solvent effects. Reproducibility protocols include strict exclusion of moisture (using Schlenk techniques) and verifying ligand-to-metal ratios via inductively coupled plasma mass spectrometry (ICP-MS). Kinetic profiling (e.g., initial rate analysis) and computational modeling (DFT) can identify electronic effects of the fluorine substituent on transition states .

Q. How does fluorination impact the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter π-π stacking and hydrogen-bonding interactions with biological targets. SAR studies involve synthesizing analogs with varying substituents (e.g., chloro, methoxy) and testing against enzyme assays (e.g., kinase inhibition). Dose-response curves (IC), molecular docking, and MD simulations correlate substituent position with binding affinity. Contradictory bioassay results may require metabolite profiling (LC-MS) to rule off-target effects .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst, solvent, temperature) for yield improvement .

- Data Conflict Resolution : Cross-validate spectral data with independent techniques (e.g., HRMS + NMR) and replicate experiments under controlled conditions .

- MOF Characterization : Pair PXRD with gas sorption analysis (BET) to link structural features to functional properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.